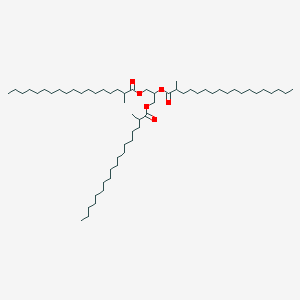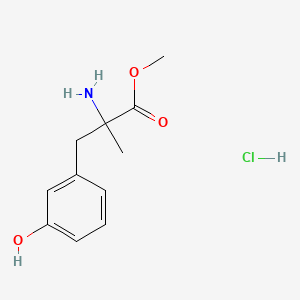
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine
Descripción general
Descripción
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and pyrrolidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,6-trichloropyrimidine with piperazine and pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Oxidation and Reduction: The piperazine and pyrrolidine groups can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through intramolecular cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving organic solvents and bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the piperazine and pyrrolidine moieties.
Aplicaciones Científicas De Investigación
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology research to study cellular processes and molecular mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Piperazinyl)-4,6-dichloropyrimidine: This compound shares the piperazine and pyrimidine core but lacks the pyrrolidine groups.
2-(1-Piperazinyl)-4,6-dimethylpyrimidine: Similar structure with methyl groups instead of pyrrolidine.
2-(1-Piperazinyl)-4,6-diphenylpyrimidine: Features phenyl groups instead of pyrrolidine.
Uniqueness
2-(1-Piperazinyl)-4,6-bis(pyrrolidino)pyrimidine is unique due to the presence of both piperazine and pyrrolidine groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-piperazin-1-yl-4,6-dipyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-9-3-4-10-21)19-16(18-14)22-11-5-17-6-12-22/h13,17H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQTGODWFNGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCNCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzhydryl-N-[(3-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8018319.png)
![N,N-dibenzyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-amine](/img/structure/B8018323.png)


![[(2R,3S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B8018375.png)



![N-[3-[4-[bis[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]butyl-[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]propyl]-2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanamide](/img/structure/B8018413.png)


![Sodium;2-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]terephthalate](/img/structure/B8018430.png)
![2-[3-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018436.png)

